molecular formula C12H14N2O2 B12762549 Methetoin, (S)- CAS No. 525599-67-1

Methetoin, (S)-

Katalognummer: B12762549
CAS-Nummer: 525599-67-1
Molekulargewicht: 218.25 g/mol
InChI-Schlüssel: NEGMMKYAVYNLCG-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methetoin, (S)-, also known as (S)-5-ethyl-1-methyl-5-phenylimidazolidine-2,4-dione, is a chiral compound with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol . It is a stereoisomer of Methetoin and is characterized by its unique three-dimensional structure, which contributes to its specific chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methetoin, (S)-, typically involves the reaction of ethyl phenylglyoxylate with methylamine, followed by cyclization to form the imidazolidine-2,4-dione ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of Methetoin, (S)-, involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high-quality product .

Analyse Chemischer Reaktionen

Types of Reactions

Methetoin, (S)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can have different chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

Methetoin, (S)-, has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of Methetoin, (S)-, involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved in its action include inhibition of enzyme activity and alteration of receptor signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Methetoin, (S)-, include:

Uniqueness

Methetoin, (S)-, is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to selectively interact with molecular targets makes it valuable in research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

525599-67-1

Molekularformel

C12H14N2O2

Molekulargewicht

218.25 g/mol

IUPAC-Name

(5S)-5-ethyl-1-methyl-5-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)13-11(16)14(12)2/h4-8H,3H2,1-2H3,(H,13,15,16)/t12-/m0/s1

InChI-Schlüssel

NEGMMKYAVYNLCG-LBPRGKRZSA-N

Isomerische SMILES

CC[C@@]1(C(=O)NC(=O)N1C)C2=CC=CC=C2

Kanonische SMILES

CCC1(C(=O)NC(=O)N1C)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.